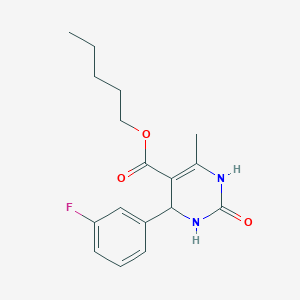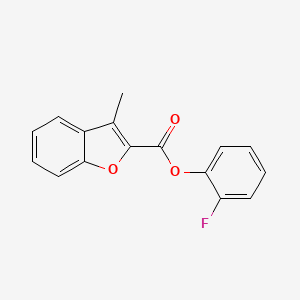![molecular formula C13H18N2OS B5175467 N-[(benzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B5175467.png)
N-[(benzylamino)carbonothioyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(benzylamino)carbonothioyl]-3-methylbutanamide” is a chemical compound that likely contains a benzylamine group, a carbonothioyl group, and a 3-methylbutanamide group. Benzylamine is an organic compound consisting of a benzyl group attached to an amine functional group . Carbonothioyl refers to a carbonyl group (C=O) where the oxygen has been replaced by a sulfur atom. 3-methylbutanamide is a carboxamide that is butanamide substituted by a methyl group at position 3 .
Molecular Structure Analysis
The molecular structure of “N-[(benzylamino)carbonothioyl]-3-methylbutanamide” would be expected to contain a benzyl group, a carbonothioyl group, and a 3-methylbutanamide group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-[(benzylamino)carbonothioyl]-3-methylbutanamide” would depend on the specific conditions and reactants present. Benzylamines, for example, can undergo a variety of reactions, including N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(benzylamino)carbonothioyl]-3-methylbutanamide” would depend on its specific molecular structure . These could include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
- N-[(benzylamino)carbonothioyl]-3-methylbutanamide can serve as a building block for designing drug delivery systems. Researchers have explored its use in creating nanoparticles with controlled release properties . These nanoparticles can encapsulate therapeutic agents and release them in response to specific triggers, such as changes in temperature or pH.
- The compound’s unique structure makes it suitable for polymerization reactions. It has been investigated in the context of reversible addition−fragmentation chain-transfer (RAFT) polymerization, leading to the synthesis of well-defined block copolymers . These copolymers find applications in areas like pressure-sensitive adhesives, thermoplastic elastomers, and coatings.
- Researchers have explored the thermoresponsive behavior of N-[(benzylamino)carbonothioyl]-3-methylbutanamide -based copolymers. These materials exhibit a reversible lower critical solution temperature (LCST) in water, which can be harnessed for applications like smart hydrogels and drug delivery systems .
- N-[(benzylamino)carbonothioyl]-3-methylbutanamide can be incorporated into enzyme-catalyzed polymerization techniques (Enz-RAFT). Enz-RAFT offers high efficiency and eco-friendliness, enabling the synthesis of well-defined polymers with complex architectures .
- The compound’s versatility allows for the creation of designer molecules and polymers. Researchers have explored tandem reactions involving N-[(benzylamino)carbonothioyl]-3-methylbutanamide , leading to the synthesis of therapeutic alkaloids and other valuable compounds .
Drug Delivery Systems
Polymer Chemistry
Temperature-Responsive Materials
Enzyme-Mediated Polymerization
Designer Molecules and Polymers
Safety and Hazards
properties
IUPAC Name |
N-(benzylcarbamothioyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10(2)8-12(16)15-13(17)14-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRLBNKGZJYPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B5175395.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5175409.png)
![(1-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5175410.png)
![1-[4-(3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5175432.png)
![4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5175438.png)
![1-(3-chlorophenyl)-4-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5175445.png)






![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5175501.png)